5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
Overview
Description
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 5, a methyl group at position 4, and a trifluoromethyl group at position 2
Scientific Research Applications
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body. The exact targets would depend on the specific structure of the compound .
Mode of Action
The interaction of pyrimidine derivatives with their targets can lead to changes in the function of these targets, potentially altering cellular processes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. They may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrimidine derivatives can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. This could range from changes in enzyme activity and cellular signaling to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. Additionally, factors within the body, such as the presence of certain enzymes or transport proteins, can also affect a compound’s activity .
Safety and Hazards
The safety information for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H320, and the precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .
Future Directions
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of efficient and new pesticides is still an urgent task for scientific researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate nitriles or amidines with carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloromethyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while coupling reactions could produce various biaryl or alkyl-aryl compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the chloromethyl group at position 5.
4-Methyl-2-(trifluoromethyl)pyrimidine: Similar but lacks the chloromethyl group.
5-(Chloromethyl)-2-methylpyrimidine: Similar but lacks the trifluoromethyl group.
Uniqueness
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCUOFAIABHBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.